2-Cyclobutylthiazol-4-amine
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Overview
Description
2-Cyclobutylthiazol-4-amine is a heterocyclic compound featuring a thiazole ring substituted with a cyclobutyl group at the 2-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylthiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with thiourea under acidic conditions to form the thiazole ring, followed by amination at the 4-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylthiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
2-Cyclobutylthiazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Cyclobutylthiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure.
2-Aminothiazole: Similar to 2-Cyclobutylthiazol-4-amine but lacks the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the thiazole ring
Uniqueness: this compound is unique due to the presence of both the cyclobutyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-cyclobutyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C7H10N2S/c8-6-4-10-7(9-6)5-2-1-3-5/h4-5H,1-3,8H2 |
InChI Key |
IMXHHWMTDOTWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)N |
Origin of Product |
United States |
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